Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol
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Overview
Description
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C16H16O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol can be synthesized through the condensation of benzaldehyde with glycerol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce benzyl alcohol .
Scientific Research Applications
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Mechanism of Action
The mechanism of action of Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: Shares a similar dioxolane ring structure but differs in the position of the phenyl group.
1,3-Dioxolane: A simpler compound with a dioxolane ring but without the phenyl substituents.
2-(Methoxymethyl)-2-phenyl-1,3-dioxolane: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
5694-69-9 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C16H16O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |
InChI Key |
HAEGULPLPHZWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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